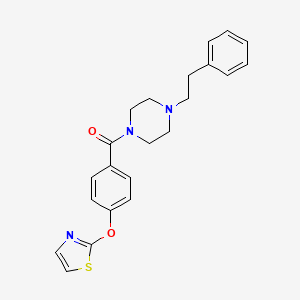
(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is offered by Benchchem for CAS No. 2034322-68-2.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving a piperazine ring attached to a phenethyl group and a phenylmethanone group. The phenylmethanone group is further substituted with a thiazol-2-yloxy group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of novel thiazole derivatives, including compounds similar to the one , have been extensively studied. These compounds have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. Theoretical vibrational spectra were interpreted using density functional theory calculations. Such studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their potential applications in various fields, including medicinal chemistry (Shahana & Yardily, 2020).
Antimicrobial Activity
- Thiazole derivatives have shown promise in antimicrobial applications. For instance, new pyridine derivatives incorporating thiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity. These studies reveal variable and modest activity against bacteria and fungi, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Activity
- Research has also focused on the antitumor and anticancer potential of thiazole-based compounds. Synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been carried out, with these compounds characterized and evaluated for their antibacterial activities. Such studies contribute to the discovery of new therapeutic agents with potential efficacy against cancer (Landage, Thube, & Karale, 2019).
Sensor Applications
- Thiazole derivatives have been investigated for their potential as sensors. A Schiff base derived from antipyrine and benzoin, characterized by thiazole components, has shown to be a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), demonstrating the versatility of thiazole derivatives in sensor technology (Soufeena & Aravindakshan, 2019).
Electrochemical and Electrochromic Properties
- The electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, related to the thiazole structure, have been studied. These materials exhibit significant optical contrast and fast switching times, suggesting their potential use in electrochromic devices (Hu et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety are known to interact with various receptors in the body, including dopamine and serotonin receptors . The specific target would depend on the other functional groups present in the molecule.
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets dopamine receptors, it could affect pathways involved in mood regulation and motor control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but the specifics would depend on the other functional groups in the molecule .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. For example, activation of dopamine receptors can lead to increased neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSAZHVEKIEUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

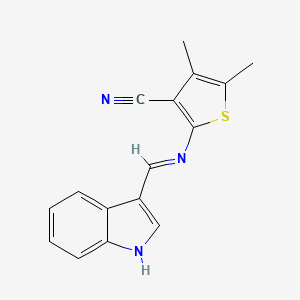


![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)

![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
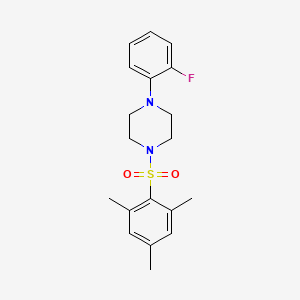
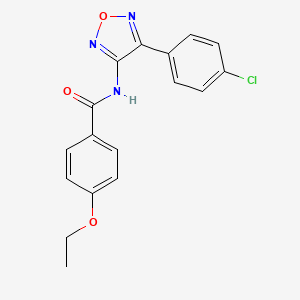
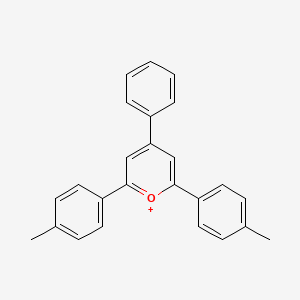
![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)
![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)